Cas no 94242-51-0 (1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester)

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester structure
94242-51-0 structure
Product Name:1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
Numéro CAS:94242-51-0
Le MF:C15H12F3NO3
Mégawatts:311.25589466095
CID:752356
Update Time:2025-05-05

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Propriétés chimiques et physiques

Nom et identifiant

    • 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
    • 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID ETHYL ESTER,YELLOW SOLID
    • 3-Quinolinecarboxylic acid,1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester
    • ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate
    • 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethylester
    • ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
    • Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
    • ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
    • Moxifloxacin Impurity 1
    • Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
    • Piscine à noyau: 1S/C15H12F3NO3/c1-2-22-15(21)9-6-19(7-3-4-7)13-8(14(9)20)5-10(16)11(17)12(13)18/h5-7H,2-4H2,1H3
    • La clé Inchi: FGICMAMEHORFNK-UHFFFAOYSA-N
    • Sourire: O=C(C1C(=O)C2C(=C(C(=C(C=2)F)F)F)N(C2CC2)C=1)OCC

Propriétés calculées

  • Qualité précise: 311.07700

Propriétés expérimentales

  • Le PSA: 48.30000
  • Le LogP: 2.93040

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
C988795-10mg
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
94242-51-0
10mg
$ 81.00 2023-09-08
TRC
C988795-25mg
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
94242-51-0
25mg
$173.00 2023-05-18
TRC
C988795-50mg
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
94242-51-0
50mg
$322.00 2023-05-18
TRC
C988795-100mg
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
94242-51-0
100mg
$603.00 2023-05-18
TRC
C988795-250mg
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
94242-51-0
250mg
$1355.00 2023-05-18
A2B Chem LLC
AH89693-25mg
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester
94242-51-0 95%
25mg
$159.00 2024-07-18
A2B Chem LLC
AH89693-100mg
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester
94242-51-0 95%
100mg
$481.00 2024-07-18
Chemenu
CM328528-10g
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester
94242-51-0 95%
10g
$3077 2024-07-19
Chemenu
CM328528-25g
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester
94242-51-0 95%
25g
$6154 2024-07-19
1PlusChem
1P00GXY5-25mg
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester
94242-51-0 95%
25mg
$179.00 2024-04-19

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  rt → reflux; 6 h, reflux
Référence
Process for preparation of main ring of quinolone
, China, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  rt → reflux; 8 h, reflux
Référence
Process for the preparation of dihydroquinolone carboxylates
, China, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium fluoride Solvents: N-Methyl-2-pyrrolidone
Référence
Preparation of 3-amino-2-(het)aroylacrylic acid derivatives
, Germany, , ,

Méthode de production 4

Conditions de réaction
1.1 Solvents: Acetic anhydride ;  2 h, 150 °C; 150 °C → 80 °C
1.2 Solvents: tert-Butanol ;  80 °C → 10 °C; 10 °C; 0.5 h, 10 °C; 10 °C → 45 °C; overnight, 45 °C
1.3 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  overnight, 50 °C
Référence
Process for preparation of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid
, China, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  5 h, 90 °C
Référence
Quinolone carboxylic acid compound and intermediate, preparation method and application thereof in preparation of anti-gram-positive bacteria or anti-gram-negative bacteria drugs
, China, , ,

Méthode de production 6

Conditions de réaction
1.1 Catalysts: Acetic anhydride
1.2 Solvents: Dimethyl sulfoxide
Référence
Diethyl Malonate
Romeder, Gerard, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol
Référence
1-Substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. New quantitative structure activity relationships at N1 for the quinolone antibacterials
Domagala, John M.; Heifetz, Carl L.; Hutt, Marland P.; Mich, Thomas F.; Nichols, Jeffry B.; et al, Journal of Medicinal Chemistry, 1988, 31(5), 991-1001

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Référence
Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids
Grohe, Klaus; Heitzer, Helmut, Liebigs Annalen der Chemie, 1987, (1), 29-37

Méthode de production 9

Conditions de réaction
Référence
Antibacterial 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic acids
, Federal Republic of Germany, , ,

Méthode de production 10

Conditions de réaction
Référence
7-(3-Aryl-1-piperazinyl)- and 7-(3-cyclohexyl-1-piperazinyl)quinolone-3-carboxylic acids
, Federal Republic of Germany, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium fluoride Solvents: Dimethylformamide ;  2 h, reflux
Référence
Preparation of uracils and related compounds as antibacterials that inhibit bacterial DNA polymerase IIIC and type II bacterial topoisomerase.
, United States, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Tributylamine Solvents: Toluene ;  40 °C; 1 h, 40 °C
1.2 rt
1.3 Reagents: Carbon dioxide ;  1 h, 2 atm, rt
1.4 Reagents: Potassium carbonate Solvents: Toluene ;  110 - 115 °C; 110 - 115 °C
Référence
Process for preparation of quinolone main ring compounds
, China, , ,

Méthode de production 13

Conditions de réaction
Référence
Preparation of pyridinylquinolones as antibacterials
, European Patent Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Magnesium chloride ;  10 - 25 °C
1.2 Reagents: Hydrochloric acid
1.3 Reagents: Acetic anhydride
1.4 Solvents: Dimethyl sulfoxide
Référence
Diethyl malonate
Romeder, Gerard, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Méthode de production 15

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  80 °C
Référence
2-aryl-3-carbonylquinolones: design, synthesis and biological evaluation of novel HCV NS5B polymerase inhibitors
Wang, Shenfeng; Lin, Jianping; He, Peilan; Zuo, Jianping; Long, Yaqiu, Huaxue Xuebao, 2014, 72(8), 906-913

Méthode de production 16

Conditions de réaction
Référence
Product subclass 3: enol ethers
Milata, V.; Radl, S.; Voltrova, S., Science of Synthesis, 2008, 32, 589-756

Méthode de production 17

Conditions de réaction
1.1 Reagents: Sodium hydride
Référence
Potent non-6-fluoro-substituted quinolone antibacterials: synthesis and biological activity
Ledoussal, Benoit; Bouzard, Daniel; Coroneos, Evangelos, Journal of Medicinal Chemistry, 1992, 35(1), 198-200

Méthode de production 18

Conditions de réaction
Référence
Substituted naphthyridine-, quinoline- and benzoxazinecarboxylic acids as antibacterial agents
, European Patent Organization, , ,

Méthode de production 19

Conditions de réaction
Référence
Quinolinonecarboxylic acid derivatives
, Japan, , ,

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Raw materials

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Preparation Products

Fournisseurs recommandés
Zouping Mingyuan Import and Export Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Zouping Mingyuan Import and Export Trading Co., Ltd
钜澜化工科技(青岛)有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
钜澜化工科技(青岛)有限公司
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Inner Mongolia Xinhong Biological Technology Co., Ltd
Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd